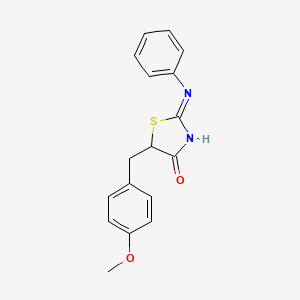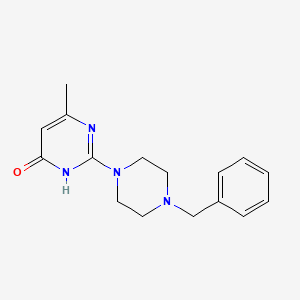
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile
説明
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile, also known as CKD-516, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile is still not fully understood. However, it has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and lipoxygenase (LOX). It has also been shown to modulate the activity of several signaling pathways such as MAPK, NF-κB, and JAK/STAT.
Biochemical and Physiological Effects
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
実験室実験の利点と制限
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, it has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has several potential applications in the field of medicine. One possible direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its potential use in the treatment of cancer. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Conclusion
In conclusion, 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile is a novel compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its pharmacological properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties and has potential applications in the treatment of neurological disorders and cancer. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
科学的研究の応用
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
(E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2/c1-9-2-4-12(22-9)6-10(8-18)15-19-14-5-3-11(17)7-13(14)16(21)20-15/h2-7H,1H3,(H,19,20,21)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLOVEMZKAAYHY-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B3718743.png)
![2-ethyl-2-methyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B3718755.png)
![2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-thiopyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-ol](/img/structure/B3718770.png)
![N-(3,5-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3718773.png)
![piperidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B3718780.png)
![N-benzyl-2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718788.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3718793.png)

![ethyl 5-ethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarboxylate](/img/structure/B3718805.png)
![2,2'-dithiobis[5-(ethylamino)-4-methylphenol]](/img/structure/B3718808.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3718842.png)
![1-(4-ethoxy-3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}phenyl)ethanone](/img/structure/B3718853.png)
![2-{[3-(2-chlorophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718860.png)